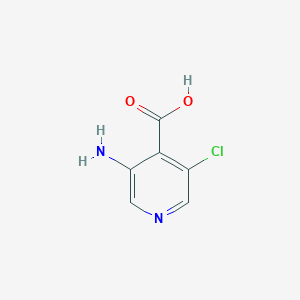
5-(Trifluoromethyl)thiophene-3-carboxylic acid
Vue d'ensemble
Description
5-(Trifluoromethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3F3O2S . It is also known as methyl 5-(trifluoromethyl)thiophene-3-carboxylate . The compound is stored at temperatures between 2-8°C and appears as a colorless to yellow sticky oil to semi-solid .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(Trifluoromethyl)thiophene-3-carboxylic acid, involves heterocyclization of various substrates . Notable synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)thiophene-3-carboxylic acid consists of a five-membered thiophene ring with a trifluoromethyl group attached at the 5-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 .Chemical Reactions Analysis
Thiophene derivatives, including 5-(Trifluoromethyl)thiophene-3-carboxylic acid, are utilized in various chemical reactions. For instance, they play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)thiophene-3-carboxylic acid has a molecular weight of 210.18 . It is a colorless to yellow sticky oil to semi-solid at room temperature . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Soluble Semiconductors
Fluorinated thiophene derivatives, including 5-(Trifluoromethyl)thiophene-3-carboxylic acid, are widely used as soluble semiconductors . This property makes them valuable in the field of electronics.
Polymers
These compounds are also used in the creation of polymers . The incorporation of fluorinated thiophene derivatives can enhance the properties of these polymers, making them more suitable for various applications.
Light Emitting Materials
Fluorinated thiophene derivatives are used as blue light emitting materials . This makes them useful in the production of display technologies such as organic light-emitting diodes (OLEDs).
Liquid Crystals
These compounds are used in the production of liquid crystals . Liquid crystals have applications in a variety of fields, including displays and sensors.
Biological Activity
Thiophene-based analogs, including 5-(Trifluoromethyl)thiophene-3-carboxylic acid, have been studied for their potential biological activity . They have shown a variety of properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Novel Acetylene Monomer
3-Thiophenecarboxylic acid, a related compound, has been used in the preparation of a novel acetylene monomer . This monomer is required for the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate), a type of polymer.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Mécanisme D'action
Target of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Trifluoromethyl)thiophene-3-carboxylic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
5-(trifluoromethyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-1-3(2-12-4)5(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSPHKDGEXJFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246034 | |
| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiophene-3-carboxylic acid | |
CAS RN |
1260671-29-1 | |
| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



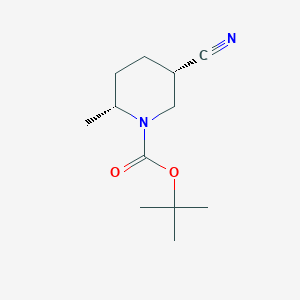
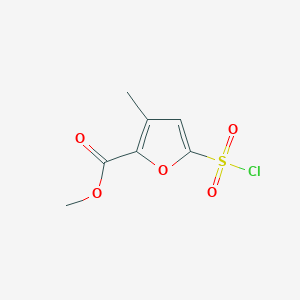
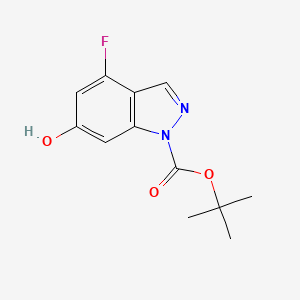

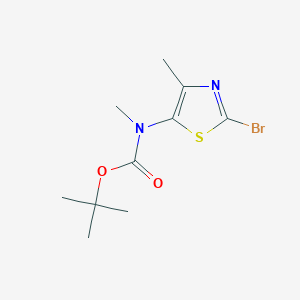
![Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3046527.png)




